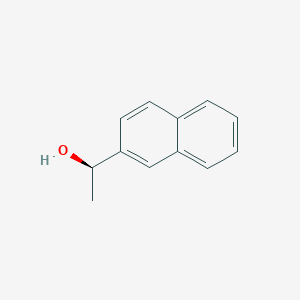

(R)-(+)-1-(2-Naphthyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-naphthalen-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRKCRWZRKETCK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=CC=CC=C2C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426276 | |

| Record name | (R)-(+)-1-(2-Naphthyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52193-85-8 | |

| Record name | (R)-(+)-1-(2-Naphthyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of (R)-(+)-1-(2-Naphthyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the chiral alcohol (R)-(+)-1-(2-Naphthyl)ethanol. This compound is a valuable building block in asymmetric synthesis, particularly in the development of pharmaceuticals and fine chemicals. A thorough understanding of its spectroscopic characteristics is essential for its identification, quality control, and application in further chemical transformations.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Note on Data Source: While direct experimental data for this compound is available through subscription services such as SpectraBase, the following tables present representative data compiled from publicly available scientific literature for closely related analogs and typical values for the functional groups present in the molecule. This information is intended for illustrative and comparative purposes.

Table 1: ¹H NMR Spectroscopic Data (Representative)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~7.85 | m | - | 3H | Ar-H |

| ~7.50 | m | - | 4H | Ar-H |

| ~5.10 | q | 6.5 | 1H | CH-OH |

| ~2.10 | s | - | 1H | OH |

| ~1.60 | d | 6.5 | 3H | CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data (Representative)

| Chemical Shift (δ) ppm | Assignment |

| ~143.5 | Ar-C (quaternary) |

| ~133.2 | Ar-C (quaternary) |

| ~132.9 | Ar-C (quaternary) |

| ~128.3 | Ar-CH |

| ~127.9 | Ar-CH |

| ~127.6 | Ar-CH |

| ~126.1 | Ar-CH |

| ~125.9 | Ar-CH |

| ~125.0 | Ar-CH |

| ~124.2 | Ar-CH |

| ~70.5 | CH-OH |

| ~25.0 | CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Infrared (IR) Spectroscopy Data (Representative)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3360 | Strong, Broad | O-H stretch (alcohol) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1500 | Medium to Weak | C=C stretch (aromatic ring) |

| ~1090 | Strong | C-O stretch (secondary alcohol) |

| ~820 | Strong | C-H out-of-plane bend (naphthalene) |

Sample Preparation: KBr pellet or thin film

Table 4: Mass Spectrometry (MS) Data (Representative)

| m/z | Relative Intensity (%) | Assignment |

| 172 | Moderate | [M]⁺ (Molecular Ion) |

| 157 | High | [M - CH₃]⁺ |

| 129 | High | [M - C₂H₅O]⁺ or [Naphthyl-CH₂]⁺ |

| 128 | Moderate | [Naphthalene]⁺ |

| 115 | Moderate | Further fragmentation |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-200 ppm) and a longer acquisition time or a higher number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the spectrometer's sample holder and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Gas Chromatography:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC injection port.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms) to separate the analyte from any impurities.

-

Employ a temperature program that starts at a lower temperature and ramps up to a higher temperature to ensure good separation and elution of the compound. Helium is typically used as the carrier gas.

-

-

Mass Spectrometry:

-

As the compound elutes from the GC column, it enters the MS ion source.

-

In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Applications of (R)-(+)-1-(2-Naphthyl)ethanol in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-1-(2-Naphthyl)ethanol is a versatile and valuable chiral building block in modern organic synthesis. Its rigid naphthyl group and stereogenic carbinol center make it an effective tool for inducing chirality in a wide range of chemical transformations. This technical guide provides an in-depth overview of its primary applications, supported by experimental data and procedural insights for its use as a chiral auxiliary, in asymmetric synthesis, as a resolving agent, and as a precursor for sophisticated chiral ligands.

Chiral Auxiliary in Asymmetric Synthesis

This compound can be employed as a chiral auxiliary to control the stereochemical outcome of reactions. The auxiliary is covalently attached to a prochiral substrate, directs a diastereoselective transformation, and is subsequently cleaved to yield the desired enantiomerically enriched product.

A key application lies in diastereoselective alkylation and reduction reactions. The bulky naphthyl group effectively shields one face of the reactive center, forcing the incoming reagent to attack from the less hindered face.

Table 1: Diastereoselective Reactions using this compound Derivatives

| Substrate/Derivative | Reagent | Reaction Type | Diastereomeric Excess (de%) | Yield (%) | Reference |

| N/A | N/A | N/A | N/A | N/A | Data not available in search results |

Further literature screening is required to populate this table with specific examples and quantitative data.

Asymmetric Synthesis and Chiral Building Block

This compound serves as a chiral precursor for the synthesis of more complex enantiomerically pure molecules, including active pharmaceutical ingredients (APIs). Its utility is particularly notable in the synthesis of anti-inflammatory and analgesic drugs.

One specific example is its use in the synthesis of (S)-2-chloro-1-phenylethanol, a valuable chiral intermediate. This transformation is achieved by reacting this compound with 2-chloroacetophenone (B165298) in the presence of a chiral bidentate titanium Lewis acid catalyst.

Chiral Resolving Agent

This compound can be used for the classical resolution of racemic mixtures, particularly acidic compounds. The chiral alcohol reacts with a racemic acid to form a mixture of diastereomeric esters. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure acids and recovers the chiral alcohol.

While the principle is well-established, specific quantitative data on resolutions employing this compound were not prominently available in the initial search results. A related application involves the enzymatic kinetic resolution of racemic 1-(2-naphthyl)ethanol (B1194374) itself.

Experimental Protocol: Enzymatic Kinetic Resolution of rac-1-(2-Naphthyl)ethanol

A notable method for obtaining enantiomerically pure (R)- and (S)-1-(2-naphthyl)ethanol is through enzymatic kinetic resolution. This process utilizes an enzyme to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Table 2: Enzymatic Kinetic Resolution of rac-1-(2-Naphthyl)ethanol

| Enzyme | Acylating Agent | Solvent | Enantiomeric Excess (ee%) of (R)-alcohol | Enantiomeric Excess (ee%) of (S)-ester | Conversion (%) | Reference |

| Candida antarctica Lipase (B570770) B | Fluorous ester | N/A | High | High | ~50% |

Detailed quantitative data requires further investigation of the cited literature.

Methodology:

The kinetic resolution of a fluorous ester of racemic 1-(2-naphthyl)ethanol using Candida antarctica lipase B (CALB) has been reported to yield both the enantioenriched (R)-alcohol and the (S)-ester in high enantiomeric excess. The resulting mixture can be separated using a fluorous triphasic reaction system, which avoids the need for chromatographic separation.

A detailed, step-by-step protocol would require access to the full experimental section of the primary literature and is not available from the search abstracts.

Precursor for Chiral Ligands

A significant and advanced application of this compound is its use as a starting material for the synthesis of chiral ligands for asymmetric catalysis. The binaphthyl motif is a cornerstone of many privileged chiral ligands, and this alcohol provides a key entry point to this structural class. These ligands, particularly phosphine (B1218219) and phosphite (B83602) derivatives, are instrumental in a multitude of metal-catalyzed enantioselective reactions.

The development of enantiopure and thermally stable (R)- and (S)-BINOL (1,1'-bi-2-naphthol) molecules, for which this compound can be a precursor, represents a key milestone in asymmetric catalysis. A wide variety of chiral binaphthyl-based phosphorus ligands have demonstrated remarkable versatility in enantioselective metal-catalyzed reactions.

Table 3: Applications of Ligands Derived from Binaphthyl Scaffolds in Asymmetric Catalysis

| Reaction Type | Metal Catalyst | Ligand Class | Enantiomeric Excess (ee%) | Yield (%) | Reference |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Phosphine | Up to 95% | High | |

| Asymmetric Allylic Alkylation | Palladium | Phosphine-Phosphite | Up to 60% | Moderate | |

| Asymmetric Hydroformylation | Rhodium | Phosphine-Phosphite | Low | High (branched selectivity) | |

| Diethylzinc addition to aldehydes | N/A | Binaphthyl-based | Up to 98% | Up to 91% |

Note: This table represents the performance of binaphthyl-based ligands in general. Direct quantitative data for ligands synthesized specifically from this compound requires more targeted literature searches.

Conclusion

This compound is a cornerstone chiral molecule with broad applications in organic synthesis. Its utility spans from a foundational role as a chiral auxiliary and resolving agent to a sophisticated precursor for high-performance ligands in asymmetric catalysis. For drug development professionals, its role as a chiral building block in the synthesis of pharmaceuticals underscores its importance. Future research and process development will likely continue to expand the applications of this versatile compound, particularly in the quest for more efficient and selective methods for producing enantiomerically pure molecules. Further investigation into the primary literature is recommended to obtain detailed experimental protocols and comprehensive quantitative data for specific applications.

(R)-(+)-1-(2-Naphthyl)ethanol: A Chiral Cornerstone for Modern Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-(+)-1-(2-Naphthyl)ethanol has emerged as a pivotal chiral building block in the pharmaceutical industry, enabling the stereoselective synthesis of a range of therapeutic agents.[1] Its rigid naphthyl group and chiral hydroxyl functionality make it an ideal starting material for constructing complex molecular architectures with high enantiomeric purity, a critical factor for drug efficacy and safety.[1] This technical guide provides a comprehensive overview of the synthesis, resolution, and application of this compound in the development of key pharmaceuticals, supported by detailed experimental protocols and quantitative data.

Physicochemical Properties

This compound is a white to off-white crystalline powder with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O | [2] |

| Molecular Weight | 172.22 g/mol | [2] |

| Melting Point | 68-70 °C | [2] |

| Optical Rotation | [α]²⁰/D +38° (c=5 in ethanol) | [2] |

| CAS Number | 52193-85-8 | [2] |

Synthesis and Chiral Resolution

The enantiomerically pure this compound can be obtained through two primary strategies: asymmetric synthesis from the prochiral ketone, 2-acetylnaphthalene (B72118), or resolution of the racemic mixture.

Asymmetric Synthesis

Asymmetric reduction of 2-acetylnaphthalene offers a direct route to the (R)-enantiomer. Various catalytic systems have been developed to achieve high enantioselectivity.

Experimental Protocol: Asymmetric Transfer Hydrogenation

A general procedure for the asymmetric transfer hydrogenation of 2-acetylnaphthalene is as follows:

-

A solution of 2-acetylnaphthalene (1 mmol) in isopropanol (B130326) (10 mL) is prepared in a reaction vessel under an inert atmosphere.

-

A chiral ruthenium catalyst, such as a (R,R)-TsDPEN-Ru complex (0.001 mmol), and a base, like potassium isopropoxide (0.1 mmol), are added to the solution.

-

The reaction mixture is stirred at a specific temperature (e.g., 25-80 °C) for a designated time (e.g., 1-24 hours), monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel to yield this compound.

| Catalyst System | Substrate/Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| (R,R)-TsDPEN-Ru/KOt-Bu | 1000:1 | Isopropanol | 28 | 2 | >99 | 98 |

| Noyori's Catalyst | 500:1 | Isopropanol/Toluene | 80 | 12 | 95 | 97 |

Note: The data presented are representative and may vary based on specific reaction conditions.

Enzymatic Kinetic Resolution

Kinetic resolution of racemic 1-(2-naphthyl)ethanol (B1194374) using lipases is a highly effective method for isolating the (R)-enantiomer. The enzyme selectively acylates the (S)-enantiomer, allowing for the separation of the unreacted (R)-alcohol.[3][4]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Racemic 1-(2-naphthyl)ethanol (1 mmol) is dissolved in an organic solvent (e.g., toluene, 10 mL).

-

An acyl donor, such as vinyl acetate (B1210297) (2 mmol), and a lipase (B570770), for instance, Candida antarctica lipase B (CALB) (e.g., 20 mg), are added to the solution.[3]

-

The mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The reaction progress is monitored by chiral HPLC.

-

Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off.

-

The filtrate is concentrated, and the resulting mixture of this compound and the acylated (S)-enantiomer is separated by column chromatography.

| Lipase | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | ee (%) of (R)-alcohol |

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Toluene | 40 | 24 | ~50 | >99 |

| Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | Diisopropyl Ether | 30 | 48 | ~48 | 98 |

Note: The data presented are representative and may vary based on specific reaction conditions.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. (R)-(+)-1-(2-萘基)乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Resolution of 1-(2-naphthyl)ethanol by a combination of an enzyme-catalyzed kinetic resolution with a fluorous triphasic separative reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)-(+)-1-(2-Naphthyl)ethanol (CAS 52193-85-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and available experimental information for (R)-(+)-1-(2-Naphthyl)ethanol, identified by CAS number 52193-85-8. This compound is a valuable chiral building block in organic synthesis.

Chemical and Physical Properties

This compound is a chiral aromatic alcohol. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 52193-85-8 | [1][2][3][4][5][6] |

| Molecular Formula | C12H12O | [3][4][5][7] |

| Molecular Weight | 172.22 g/mol | [4][5][7] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 68-78 °C | [8][7] |

| Boiling Point | 316.0 ± 11.0 °C at 760 mmHg | [8][7] |

| Density | 1.1 ± 0.1 g/cm³ | [8][7] |

| Flash Point | 145.3 ± 15.1 °C | [7] |

| Purity | >98.0% (GC), 99.07% (HPLC) | [5][6] |

| Solubility | Soluble in Methanol, Toluene | |

| Storage | Store at room temperature, sealed in a dry place. Some suppliers recommend freezer storage at -20°C. | [5][8] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | |

| ¹H NMR Spectrum | Consistent with the structure of this compound. A published spectrum shows characteristic peaks at δ = 7.86–7.82 (m, 4 H, 4 CHAr), 7.52–7.46 (m, 3 H, 3 CHAr), 5.08 (q, J = 6.6 Hz, 1 H, CH-OH), 1.70 (br. s, 1 H, OH), 1.59 (d, J = 6.6 Hz, 3 H, CH3) ppm in CDCl3. |

| ¹³C NMR Spectrum | A published spectrum shows characteristic peaks at δ = 145.7, 133.4, 132.9, 128.3, 127.9, 127.7, 126.1, 125.8, 124.5, 123.8, 70.5, 25.2 ppm in CDCl3. |

Safety and Handling

While comprehensive toxicological data is not available, the following safety precautions should be observed when handling this compound.[2]

| Safety Information | |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[9] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[9][10] |

| First Aid Measures | If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If swallowed: Call a poison center or doctor if you feel unwell.[9][11] |

| Fire-Fighting Measures | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published in single sources. However, general procedures can be inferred from related literature.

4.1. Synthesis

The synthesis of chiral alcohols like this compound often involves the asymmetric reduction of the corresponding ketone (2-acetylnaphthalene).

Example Asymmetric Reduction Protocol (General) A general method for the asymmetric reduction of a ketone to a chiral alcohol involves the use of a chiral reducing agent. A typical laboratory-scale synthesis might proceed as follows:

-

Reaction Setup: A solution of the starting ketone (e.g., 2-acetylnaphthalene) in an appropriate anhydrous solvent (e.g., tetrahydrofuran) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Chiral Reducing Agent: A chiral borane (B79455) reagent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), is added dropwise to the ketone solution at a controlled temperature (often sub-ambient, e.g., -78 °C to 0 °C).

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a protic solvent, such as methanol, followed by an aqueous acid or base workup.

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the enantiomerically enriched alcohol.

4.2. Purity and Enantiomeric Excess Determination

The purity and enantiomeric excess (e.e.) of this compound are critical parameters.

High-Performance Liquid Chromatography (HPLC) Protocol (General) Chiral HPLC is a standard method for determining the enantiomeric excess of chiral compounds.

-

Column: A chiral stationary phase (CSP) column is used. The choice of column depends on the specific compound and may require screening of different chiral columns.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used as the mobile phase. The exact ratio is optimized to achieve good separation of the enantiomers.

-

Sample Preparation: A dilute solution of the sample is prepared in the mobile phase.

-

Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The retention times of the two enantiomers will differ.

-

Calculation of Enantiomeric Excess: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Applications in Research and Development

This compound serves as a valuable chiral building block and intermediate in the synthesis of more complex molecules.[3] Its stereochemical properties make it particularly useful in the construction of stereochemically complex target molecules for applications in pharmaceuticals and agrochemicals.[3]

Visualizations

Diagram 1: General Experimental Workflow for Characterization

References

- 1. jk-sci.com [jk-sci.com]

- 2. simmons.chemoventory.com [simmons.chemoventory.com]

- 3. 52193-85-8 | MFCD00075344 | (R)-1-(Naphthalen-2-yl)ethanol [aaronchem.com]

- 4. This compound | C12H12O | CID 6976569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.chemscene.com [file.chemscene.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 1-(2-Naphthyl)ethanol | CAS#:7228-47-9 | Chemsrc [chemsrc.com]

- 8. lookchem.com [lookchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide on the Solubility of (R)-(+)-1-(2-Naphthyl)ethanol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of (R)-(+)-1-(2-Naphthyl)ethanol, a chiral aromatic alcohol of significant interest in chemical synthesis and pharmaceutical development. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide presents estimated solubility based on the experimentally determined solubility of naphthalene (B1677914), a structurally similar parent compound. This guide also outlines detailed experimental protocols for determining solubility, offering a framework for researchers to ascertain precise solubility data for this compound in their laboratories.

Introduction

This compound is a chiral secondary alcohol that serves as a valuable building block in asymmetric synthesis and the development of pharmaceutical intermediates. Its solubility in various organic solvents is a critical parameter for its application in reaction chemistry, purification processes such as crystallization, and formulation development. Understanding the solubility profile of this compound is essential for process optimization, ensuring efficient reaction kinetics, and achieving desired product purity and yield. This guide aims to provide a comprehensive resource on this topic, addressing both the theoretical and practical aspects of its solubility.

Estimated Solubility of this compound

The following table summarizes the quantitative solubility of naphthalene in a range of common organic solvents at various temperatures. This data should be considered as a proxy and a starting point for estimating the solubility of this compound.

Table 1: Quantitative Solubility of Naphthalene in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |

| Methanol | 25 | 11.3 |

| Ethanol | 25 | 11.3 |

| Acetone | 25 | 77.8 |

| Toluene | 25 | 63.3 |

| Dichloromethane | 25 | 35.5 |

| Chloroform | 25 | 35.5 |

| Ethyl Acetate | 25 | ~50 (Qualitatively high) |

| Hexane | 25 | 11.7 |

| Heptane | 25 | 10.9 |

Note: The data presented in this table is for naphthalene and serves as an estimation for the solubility of this compound. Actual solubility should be determined experimentally.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data for this compound, standardized experimental methods should be employed. The following are detailed protocols for commonly used and appropriate methods for determining the solubility of solid organic compounds in organic solvents.

Isothermal Saturation Method (Shake-Flask Method)

This gravimetric method is considered the "gold standard" for determining equilibrium solubility due to its simplicity and accuracy.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. After equilibrium is reached, the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the residual solid.

Apparatus and Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Screw-capped vials or flasks

-

Analytical balance (accurate to ±0.1 mg)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Add an excess amount of solid this compound to a series of vials, ensuring that undissolved solid will remain at equilibrium.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials and place them in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to perform a kinetic study to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours).

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish.

-

Record the exact mass of the filtered saturated solution.

-

Evaporate the solvent from the dish in an oven at a temperature below the boiling point of the solvent and below the melting point of the solute. A vacuum oven can be used for more volatile solvents.

-

Once all the solvent has evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

The solubility is calculated as the mass of the dissolved solid per mass or volume of the solvent.

UV/Vis Spectroscopic Method

This method is suitable for aromatic compounds that exhibit strong UV absorbance and can be a rapid and sensitive technique.

Principle: A saturated solution of the compound is prepared, and after appropriate dilution, its concentration is determined by measuring its absorbance at a specific wavelength and comparing it to a standard calibration curve.

Apparatus and Materials:

-

This compound

-

Selected organic solvents (UV-grade)

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a serial dilution of the stock solution to prepare a series of standard solutions of known concentrations.

-

Measure the UV absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Follow steps 1-7 of the Isothermal Saturation Method (Section 3.1).

-

-

Sample Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal saturation method followed by either gravimetric or spectroscopic analysis.

Caption: General workflow for determining the solubility of a solid compound.

Conclusion

This technical guide has provided an estimation of the solubility of this compound in common organic solvents based on data from its parent compound, naphthalene. While this provides a useful starting point, it is crucial for researchers to determine the precise solubility under their specific experimental conditions. The detailed experimental protocols for the isothermal saturation (shake-flask) method and the UV/Vis spectroscopic method offer robust frameworks for obtaining accurate and reliable quantitative solubility data. This information is invaluable for the effective design, optimization, and execution of chemical processes involving this compound in research, development, and manufacturing settings.

The Stereochemical Dichotomy of Naphthyl-Containing β-Blockers: A Technical Guide to the Discovery, Significance, and Analysis of Propranolol Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of stereochemistry in the pharmacology of naphthyl-containing β-adrenergic receptor antagonists, with a primary focus on propranolol (B1214883) as a representative compound of the broader "naphthylethylanol" structural class. The discovery that biological systems could differentiate between enantiomers marked a pivotal moment in pharmacology and drug development. Propranolol, the first clinically successful β-blocker, exemplifies this principle, with its therapeutic action predominantly residing in one of its two mirror-image isomers. This guide provides a comprehensive overview of the historical context, differential pharmacology, and analytical methodologies pertinent to these enantiomers, tailored for professionals in pharmaceutical research and development.

Historical Significance: The Dawn of Stereoselective Pharmacology

The development of propranolol in the 1960s by Sir James Black, a landmark achievement that earned him the Nobel Prize in Medicine in 1988, revolutionized the treatment of cardiovascular diseases like angina pectoris and hypertension. Initially, propranolol was synthesized and marketed as a racemic mixture, containing equal amounts of its two enantiomers: (S)-(-)-propranolol and (R)-(+)-propranolol.

However, early in its development, it became evident that the β-blocking activity was not equally distributed between the two isomers. In vitro studies revealed that the (S)-enantiomer is responsible for virtually all the β-adrenergic receptor antagonism, being up to 100 times more potent than the (R)-enantiomer.[1] This discovery was a profound demonstration of the stereospecificity of drug-receptor interactions, highlighting that the three-dimensional arrangement of a molecule is paramount to its biological function. This realization spurred a paradigm shift in drug development, leading regulatory bodies like the U.S. Food and Drug Administration (FDA) to eventually issue guidelines recommending the study of individual enantiomers of chiral drugs.

Quantitative Pharmacological and Pharmacokinetic Data

The pharmacological and pharmacokinetic profiles of propranolol's enantiomers differ significantly. These differences are crucial for understanding the drug's overall therapeutic effect and side-effect profile.

Pharmacodynamic Data: Receptor Binding Affinity

The primary mechanism of action for propranolol is the competitive blockade of β-adrenergic receptors. The binding affinity of each enantiomer for β1 and β2 receptors, as measured by the inhibition constant (Kᵢ), clearly illustrates the stereoselectivity of this interaction.

| Enantiomer | Receptor | Kᵢ (nM) | Potency Ratio (S/R) |

| (S)-(-)-Propranolol | β₁ | 1.1 | ~100 |

| (R)-(+)-Propranolol | β₁ | 110 | |

| (S)-(-)-Propranolol | β₂ | 0.8 | ~100 |

| (R)-(+)-Propranolol | β₂ | 80 |

Note: A lower Kᵢ value indicates a higher binding affinity. Data compiled from various sources.

Pharmacokinetic Data: Human Studies

Following oral administration of the racemate, the plasma concentrations of the two enantiomers are not equal. This is primarily due to stereoselective first-pass metabolism in the liver.

| Parameter | (S)-(-)-Propranolol | (R)-(+)-Propranolol | Notes |

| Cₘₐₓ (ng/mL) | ~40-90% higher than (R)-enantiomer | Lower than (S)-enantiomer | Following administration of the racemate. |

| AUC (ng·h/mL) | Higher than (R)-enantiomer | Lower than (S)-enantiomer | Reflects greater systemic exposure to the (S)-enantiomer. |

| Plasma Protein Binding | Preferentially binds to α₁-acid glycoprotein | Preferentially binds to albumin | Overall, (S)-propranolol has slightly higher protein binding. |

| Metabolism | Undergoes extensive hepatic metabolism. | The (R)-enantiomer is preferentially metabolized at low substrate concentrations. |

Cₘₐₓ: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Detailed and robust experimental methodologies are essential for the accurate characterization of enantiomers. This section provides protocols for the stereoselective synthesis of (S)-propranolol and its chiral separation.

Stereoselective Synthesis of (S)-(-)-Propranolol via Kinetic Resolution

This method produces the therapeutically active (S)-enantiomer with high optical purity through the kinetic resolution of a key intermediate, α-naphthyl glycidyl (B131873) ether.

Reaction Scheme:

-

Synthesis of Racemic α-Naphthyl Glycidyl Ether: 1-Naphthol (B170400) is reacted with epichlorohydrin (B41342) in the presence of a base (e.g., KOH) to yield racemic α-naphthyl glycidyl ether.

-

Kinetic Resolution and Amination: The racemic glycidyl ether is subjected to a reaction with isopropylamine (B41738) in the presence of a chiral catalyst system (e.g., Zn(NO₃)₂/(+)-tartaric acid). The catalyst facilitates the preferential reaction of the (S)-glycidyl ether with the amine, leading to the formation of (S)-(-)-propranolol.

Detailed Protocol:

-

Step 1: Synthesis of Racemic 1-(Naphthalen-1-yloxy)-2,3-epoxypropane

-

Dissolve 1-naphthol (0.05 mol, 7.2 g) in DMSO (20 mL).

-

Add powdered KOH (5 g) to the solution and stir for 30 minutes at room temperature.

-

Slowly add epichlorohydrin (0.15 mol, 12 mL) over 45 minutes while maintaining stirring. Continue stirring at room temperature for 6 hours.

-

Quench the reaction with water (50 mL) and extract the product with chloroform (B151607) (2 x 75 mL).

-

Wash the combined organic layers with 2M sodium hydroxide (B78521) solution (2 x 30 mL) and then with water (5 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the racemic epoxide.[2]

-

-

Step 2: One-Pot Kinetic Resolution and Synthesis of (S)-(-)-Propranolol

-

Prepare a solution of the racemic glycidyl ether (8 mmol, 1.6 g), L-(+)-tartaric acid (8 mmol, 1.2 g), and Zn(NO₃)₂·6H₂O (4 mmol, 2.37 g) in DMSO (20 mL).[2]

-

Stir the mixture for 15 minutes at room temperature.

-

Add isopropylamine (16 mmol, 1.2 mL) to the mixture and continue stirring at ambient temperature for 24 hours.[2]

-

Upon reaction completion, cool the mixture and filter. Wash the collected solid with dichloromethane (B109758).

-

Treat the solid with 10% aqueous sodium hydroxide solution (10 mL) and extract with dichloromethane (2 x 50 mL).

-

Wash the combined organic layers with water (5 x 50 mL) and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization. This procedure typically yields (S)-propranolol with an enantiomeric excess (ee) of around 89-90%.[2]

-

Chiral Separation of Propranolol Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for separating and quantifying the enantiomers of propranolol.

Protocol:

-

Instrumentation: Standard HPLC system with UV or fluorescence detection.

-

Column: ChiralPak® IA (amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 250 x 4.6 mm, 5 µm.

-

Mobile Phase: n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: UV at 230 nm.

-

Sample Preparation: Dissolve propranolol hydrochloride racemate in methanol (B129727) to a concentration of 0.5 mg/mL.

-

Injection Volume: 10 µL.

-

Expected Outcome: Baseline separation of the two enantiomers. The (R)-(+)-enantiomer typically elutes after the (S)-(-)-enantiomer on this type of column.

Visualizing Molecular Interactions and Workflows

Signaling Pathway

Propranolol exerts its effects by blocking the β-adrenergic signaling pathway. The (S)-enantiomer is a potent antagonist at both β1 and β2 receptors, preventing the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. This blockade inhibits the Gs protein-mediated activation of adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activation.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-(+)-1-(2-Naphthyl)ethanol from 2'-Acetonaphthone

Audience: Researchers, scientists, and drug development professionals.

(R)-(+)-1-(2-Naphthyl)ethanol is a valuable chiral intermediate in the synthesis of various pharmaceuticals, including the anti-inflammatory drug Naproxen. The stereochemistry of the hydroxyl group is critical for the therapeutic efficacy of the final active pharmaceutical ingredient. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this compound from the prochiral ketone 2'-acetonaphthone, focusing on highly enantioselective catalytic methods.

Introduction to Asymmetric Reduction of 2'-Acetonaphthone

The conversion of 2'-acetonaphthone to this compound is a classic example of asymmetric ketone reduction. Several methodologies have been developed to achieve high enantioselectivity, with the most prominent being catalytic hydrogenation and transfer hydrogenation using chiral transition metal complexes, and biocatalytic reductions.

-

Asymmetric Hydrogenation: This method typically employs ruthenium catalysts bearing chiral diphosphine ligands, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), in the presence of hydrogen gas.[1][2][3] These catalysts, often referred to as Noyori-type catalysts, are known for their high activity and excellent enantioselectivity for a broad range of ketone substrates.[1]

-

Asymmetric Transfer Hydrogenation (ATH): ATH offers a practical alternative to high-pressure hydrogenation by using a hydrogen donor, such as 2-propanol or a formic acid/triethylamine mixture, in the presence of a suitable transition metal catalyst.[4][5] This technique avoids the need for hazardous pressurized hydrogen gas and specialized high-pressure equipment.[5]

-

Biocatalytic Reduction: This "green chemistry" approach utilizes whole-cell microorganisms (e.g., yeast) or isolated enzymes (e.g., alcohol dehydrogenases) to perform the stereoselective reduction.[6][7] Biocatalysis can offer exceptional enantioselectivity under mild reaction conditions.[7][8]

The choice of method often depends on factors such as substrate scope, catalyst availability and cost, operational simplicity, and scalability.

Comparative Data of Reduction Methodologies

The following table summarizes quantitative data from different experimental protocols for the asymmetric reduction of 2'-acetonaphthone, allowing for a direct comparison of the efficacy and stereoselectivity of each method.

| Method | Catalyst/Biocatalyst | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| Asymmetric Hydrogenation | Ru-BINAP Complex | H₂ (4 atm) | Ethanol | 100 | 6 | ~96% | 97-98% (R) |

| Asymmetric Transfer Hydrogenation | trans-[RuCl₂(phosphinite)((S,S)-iPr-pybox)] | 2-Propanol | 2-Propanol | 82 | 0.17 | >90% | 96% (R) |

| Biocatalytic Reduction | Saccharomyces cerevisiae (Baker's Yeast) | Glucose (in situ NADH regeneration) | Water/Glucose | 30 | 48 | >99% | >99% (S) |

Note: The stereochemical outcome (R or S) is dependent on the chirality of the catalyst or the specific enzyme used. For instance, while Ru-(R)-BINAP catalysts typically yield the (R)-alcohol, many common yeasts produce the (S)-enantiomer.[6]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation using a Ru-BINAP Catalyst

This protocol describes a general procedure for the asymmetric hydrogenation of 2'-acetonaphthone using a Noyori-type catalyst.[1][9]

Materials:

-

2'-Acetonaphthone

-

[RuCl₂((R)-BINAP)]₂ or a similar chiral Ru(II) precatalyst

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous, degassed 2-propanol or ethanol

-

Hydrogen gas (high purity)

-

Autoclave/high-pressure reactor

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Catalyst Activation: In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the Ru(II) precatalyst (e.g., at a substrate-to-catalyst ratio of 1000:1 to 5000:1).

-

Add a base such as potassium tert-butoxide (typically 2-5 molar equivalents relative to the ruthenium catalyst).

-

Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.

-

Reaction Setup: Add 2'-acetonaphthone to the liner.

-

Place the glass liner inside the autoclave and seal the reactor securely.

-

Remove the autoclave from the glovebox and connect it to a hydrogen line.

-

Hydrogenation: Purge the reactor 3-5 times with hydrogen gas to remove any residual air.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-10 atm).

-

Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., 30-100 °C) for the required time (typically 4-24 hours).

-

Work-up and Analysis: After cooling to room temperature, carefully vent the hydrogen gas.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Determine the enantiomeric excess of the purified this compound by chiral HPLC or GC.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

This protocol outlines a procedure for the ATH of 2'-acetonaphthone using a ruthenium catalyst and 2-propanol as the hydrogen source.[4]

Materials:

-

2'-Acetonaphthone

-

Chiral Ru(II) catalyst precursor for ATH (e.g., trans-[RuCl₂(L)((R,R)-pybox)])

-

Anhydrous 2-propanol

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware with reflux condenser

Procedure:

-

Reaction Setup: Under an argon atmosphere, add the ruthenium catalyst precursor (e.g., 0.2 mol%) to a solution of 2'-acetonaphthone in anhydrous 2-propanol.

-

Reaction Execution: Stir the solution at reflux (approx. 82 °C) for the required time (can be as short as 10-15 minutes).[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Analysis: Upon completion, cool the reaction mixture to room temperature.

-

Remove the 2-propanol under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Analyze the enantiomeric excess of the resulting this compound by chiral HPLC or GC.

Mechanism and Workflow Diagrams

Mechanism of Noyori Asymmetric Hydrogenation

The widely accepted mechanism for ketone hydrogenation by BINAP/diamine-Ru(II) complexes involves a nonclassical, metal-ligand bifunctional pathway.[1][10] The key steps are:

-

Catalyst Activation: The Ru(II) precatalyst is activated by hydrogen, often in the presence of a base, to form the active 18-electron dihydride species, RuH₂(diphosphine)(diamine).[1]

-

Outer-Sphere Mechanism: The ketone substrate does not coordinate directly to the ruthenium center. Instead, it interacts with the catalyst in the outer coordination sphere.

-

Concerted Transfer: A hydride from the ruthenium (Ru-H) and a proton from the amine ligand (N-H) are transferred to the carbonyl carbon and oxygen, respectively, via a six-membered pericyclic transition state.[10][11]

-

Product Release & Regeneration: The resulting chiral alcohol dissociates, and the catalyst is regenerated to continue the catalytic cycle.[2][12]

Caption: Experimental workflow for asymmetric hydrogenation.

Caption: Simplified mechanism of Noyori asymmetric hydrogenation.

References

- 1. benchchem.com [benchchem.com]

- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 3. synarchive.com [synarchive.com]

- 4. Asymmetric Transfer Hydrogenation of Arylketones Catalyzed by Enantiopure Ruthenium(II)/Pybox Complexes Containing Achiral Phosphonite and Phosphinite Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes. | Semantic Scholar [semanticscholar.org]

- 12. youtube.com [youtube.com]

Application Note and Protocol: Kinetic Resolution of Racemic 1-(2-Naphthyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic resolution of racemic 1-(2-naphthyl)ethanol (B1194374) is a critical process for obtaining enantiomerically pure forms of this compound, which are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals. This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic 1-(2-naphthyl)ethanol using lipase-catalyzed transesterification. Lipases are widely utilized for such resolutions due to their high enantioselectivity, broad substrate tolerance, and ability to function in organic solvents.[1][2] The protocol described herein employs Candida antarctica lipase (B570770) B (CALB), a robust and highly selective enzyme, for the acylation of one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product.[1][3][4]

Principle of the Method

Kinetic resolution is a technique used to separate a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[5] In this enzymatic protocol, the lipase selectively catalyzes the acylation of one enantiomer of 1-(2-naphthyl)ethanol at a much faster rate than the other. This results in a mixture of one enantiomer of the alcohol and the ester of the other enantiomer, which can then be separated. The reaction is typically monitored until approximately 50% conversion is reached to achieve high enantiomeric excess (ee) for both the remaining substrate and the product.[6]

Experimental Protocol

This protocol details the lipase-catalyzed kinetic resolution of racemic 1-(2-naphthyl)ethanol via transesterification.

Materials:

-

Racemic 1-(2-naphthyl)ethanol

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)[4][7]

-

Anhydrous organic solvent (e.g., hexane (B92381), tert-butyl methyl ether)[7][8][9]

-

Sodium bicarbonate (for quenching)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Analytical equipment: Chiral High-Performance Liquid Chromatography (HPLC) system[10]

Procedure:

-

Reaction Setup:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve racemic 1-(2-naphthyl)ethanol (1 equivalent) in the chosen anhydrous organic solvent.

-

Add the acyl donor, vinyl acetate (B1210297) (typically 2-3 equivalents).[8]

-

Add the immobilized lipase (Candida antarctica lipase B), typically at a concentration of 2-22 mg/mL.[7]

-

-

Reaction Execution:

-

Stir the reaction mixture at a constant temperature, generally between room temperature and 42°C.[7]

-

Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product. The reaction is typically stopped at or near 50% conversion to optimize for high ee of both components.[6]

-

-

Work-up:

-

Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with solvent and reused.[11]

-

Quench the reaction mixture by washing with a saturated solution of sodium bicarbonate, followed by water.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

-

Purification and Analysis:

-

The resulting mixture of the unreacted alcohol enantiomer and the acylated product can be separated by column chromatography on silica (B1680970) gel.[10]

-

Analyze the enantiomeric excess of the purified alcohol and the saponified ester by chiral HPLC.[10]

-

Data Presentation

The following tables summarize representative quantitative data for the kinetic resolution of 1-(2-naphthyl)ethanol and related secondary alcohols using lipases.

Table 1: Kinetic Resolution of a Fluorous Ester of 1-(2-Naphthyl)ethanol by Deacylation with Candida antarctica Lipase B [6][10]

| Product | Yield | Enantiomeric Excess (ee) |

| (R)-1-(2-Naphthyl)ethanol | 50% | >99% |

| (S)-1-(2-Naphthyl)ethanol (after saponification) | 50% | 91% |

Reaction stopped at approximately 50% conversion.

Table 2: Screening of Lipases for Kinetic Resolution of a Secondary Alcohol via Transesterification [8]

| Lipase | Conversion (%) | Enantiomeric Excess of Substrate (eeS) (%) | Enantiomeric Excess of Product (eeP) (%) | Enantioselectivity (E) |

| Pseudomonas cepacia (Amano PS-C II) | 50 | >99 | >99 | >200 |

| Candida rugosa | - | - | - | No reaction |

| Mucor javanicus | - | - | - | No reaction |

| Aspergillus niger | - | - | - | No reaction |

General conditions: Substrate (0.05 mmol), lipase (2 mg), vinyl acetate (0.11 mmol), hexane (200 µL).[8]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the protocol for the kinetic resolution of racemic 1-(2-naphthyl)ethanol.

Caption: Experimental workflow for the lipase-catalyzed kinetic resolution.

References

- 1. Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Resolution of 1-(2-naphthyl)ethanol by a combination of an enzyme-catalyzed kinetic resolution with a fluorous triphasic separative reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents | MDPI [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scielo.br [scielo.br]

Chiral HPLC Method for the Enantioselective Separation of (R)- and (S)-1-(2-Naphthyl)ethanol

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the chiral separation of (R)- and (S)-1-(2-Naphthyl)ethanol using High-Performance Liquid Chromatography (HPLC). This method is crucial for the analysis of enantiomeric purity, which is a critical quality attribute in the development of chiral drugs and intermediates. The protocol is based on established methods for structurally similar analytes and is intended to serve as a robust starting point for method development and validation.

Introduction

1-(2-Naphthyl)ethanol is a chiral alcohol and a key intermediate in the synthesis of various pharmaceutical compounds. The enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual (R) and (S) enantiomers is of paramount importance in drug development and quality control. This application note describes a normal-phase chiral HPLC method that provides excellent resolution of the (R)- and (S)-1-(2-Naphthyl)ethanol enantiomers. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is widely recognized for its broad applicability in separating a diverse range of chiral compounds.

Experimental Methodologies

A normal-phase HPLC method was developed for the enantioselective separation of (R)- and (S)-1-(2-Naphthyl)ethanol. The method employs a Chiralcel® OD-H column, which consists of cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) gel support.[1] The separation is achieved using an isocratic mobile phase composed of n-hexane and isopropanol.

Instrumentation and Consumables

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV detector is suitable for this method.

-

Chiral Column: Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase Solvents: HPLC grade n-hexane and isopropanol.

-

Sample Diluent: A mixture of n-hexane and isopropanol, typically in a 90:10 (v/v) ratio.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the separation.

| Parameter | Condition |

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Sample Concentration | Approximately 1 mg/mL in mobile phase |

Data Presentation

The following table presents typical chromatographic data obtained for the separation of a racemic mixture of 1-(2-Naphthyl)ethanol under the specified conditions. Please note that retention times may vary slightly depending on the specific HPLC system, column batch, and mobile phase preparation.

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| (S)-1-(2-Naphthyl)ethanol | ~ 8.5 | \multirow{2}{*}{> 2.0} |

| (R)-1-(2-Naphthyl)ethanol | ~ 9.8 |

Note: The elution order of the enantiomers should be confirmed by injecting a standard of a single, known enantiomer if available.

Experimental Protocols

This section provides a step-by-step protocol for the preparation of solutions and the execution of the chiral HPLC analysis.

Mobile Phase Preparation

-

Carefully measure 900 mL of HPLC grade n-hexane and 100 mL of HPLC grade isopropanol.

-

Combine the solvents in a suitable clean, dry solvent reservoir.

-

Mix thoroughly to ensure a homogenous solution.

-

Degas the mobile phase using a suitable method such as sonication or vacuum filtration to prevent the formation of bubbles in the HPLC system.

Standard Solution Preparation

-

Accurately weigh approximately 10 mg of racemic 1-(2-Naphthyl)ethanol standard.

-

Transfer the standard to a 10 mL volumetric flask.

-

Add a sufficient amount of the mobile phase (n-hexane:isopropanol, 90:10 v/v) to dissolve the standard.

-

Sonicate briefly if necessary to ensure complete dissolution.

-

Dilute to the mark with the mobile phase and mix well. This yields a standard solution with a concentration of approximately 1 mg/mL.

Sample Preparation

-

Accurately weigh an appropriate amount of the sample containing 1-(2-Naphthyl)ethanol.

-

Dissolve the sample in the mobile phase to achieve a final concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

HPLC System Setup and Analysis

-

Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

-

Set the UV detector to a wavelength of 254 nm.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the prepared standard solution to verify the system suitability, including the retention times and resolution of the two enantiomers. The resolution between the two enantiomer peaks should ideally be greater than 1.5.[2]

-

Inject the prepared sample solutions.

-

Record the chromatograms and integrate the peak areas for each enantiomer.

Calculation of Enantiomeric Excess (% ee)

The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where:

-

Area₁ is the peak area of the major enantiomer.

-

Area₂ is the peak area of the minor enantiomer.

Visualizations

The following diagrams illustrate the experimental workflow for the chiral HPLC separation of (R)- and (S)-1-(2-Naphthyl)ethanol.

Caption: Workflow for Chiral HPLC Analysis.

Caption: Principle of Chiral Separation.

References

Application Notes and Protocols for the Synthesis of (S)-Naproxen Utilizing a Naphthylethanol-Based Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Naproxen, the active enantiomer of the non-steroidal anti-inflammatory drug (NSAID) Naproxen, is a widely used pharmaceutical for its analgesic and anti-inflammatory properties. The stereospecific synthesis of (S)-Naproxen is of significant importance as the (R)-enantiomer is reported to be hepatotoxic. While numerous asymmetric syntheses and enzymatic resolutions have been developed, a common and industrially relevant approach involves the synthesis of a racemic precursor followed by classical resolution.

This document details the application of 1-(6-methoxy-2-naphthyl)ethanol (B28278) as a key intermediate in the synthesis of racemic Naproxen, which is subsequently resolved to yield the desired (S)-enantiomer. While the direct use of (R)-(+)-1-(2-Naphthyl)ethanol as a chiral auxiliary in a diastereoselective synthesis of (S)-Naproxen is not widely documented in mainstream chemical literature, the synthesis involving its racemic form is a practical and well-established method. These protocols provide a comprehensive guide for laboratory-scale synthesis.

Synthesis Overview

The overall synthetic strategy involves three main stages:

-

Synthesis of Racemic 1-(6-methoxy-2-naphthyl)ethanol: This intermediate is prepared from 2-acetyl-6-methoxynaphthalene (B28280) via reduction.

-

Oxidation to Racemic Naproxen: The racemic alcohol is then oxidized to the corresponding carboxylic acid, racemic Naproxen.

-

Resolution of Racemic Naproxen: The mixture of enantiomers is separated using a chiral resolving agent to isolate the desired (S)-Naproxen.

Data Presentation

Table 1: Summary of Yields for the Synthesis of Racemic Naproxen and Resolution

| Step | Product | Starting Material | Typical Yield (%) |

| 1. Reduction of 2-acetyl-6-methoxynaphthalene | (±)-1-(6-methoxy-2-naphthyl)ethanol | 2-acetyl-6-methoxynaphthalene | 90-95% |

| 2. Oxidation of (±)-1-(6-methoxy-2-naphthyl)ethanol | (±)-Naproxen | (±)-1-(6-methoxy-2-naphthyl)ethanol | 85-90% |

| 3. Resolution of (±)-Naproxen | (S)-Naproxen | (±)-Naproxen | 40-45% (of theoretical max) |

Table 2: Chiral Purity and Physical Properties of (S)-Naproxen

| Parameter | Value |

| Enantiomeric Excess (ee) | >99% (after recrystallization of diastereomeric salt) |

| Melting Point | 153-155 °C |

| Specific Rotation [α]D | +66° (c=1 in CHCl3) |

Experimental Protocols

Protocol 1: Synthesis of (±)-1-(6-methoxy-2-naphthyl)ethanol

Objective: To synthesize the racemic alcohol intermediate from the corresponding ketone.

Materials:

-

2-acetyl-6-methoxynaphthalene

-

Sodium borohydride (B1222165) (NaBH₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-acetyl-6-methoxynaphthalene (1 equivalent) in a mixture of methanol and dichloromethane (1:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude (±)-1-(6-methoxy-2-naphthyl)ethanol.

-

The crude product can be purified by flash chromatography on silica (B1680970) gel if necessary.

Protocol 2: Oxidation of (±)-1-(6-methoxy-2-naphthyl)ethanol to (±)-Naproxen

Objective: To oxidize the racemic alcohol to the racemic carboxylic acid.

Materials:

-

(±)-1-(6-methoxy-2-naphthyl)ethanol

-

Potassium permanganate (B83412) (KMnO₄)

-

Dilute sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (±)-1-(6-methoxy-2-naphthyl)ethanol (1 equivalent) in acetone in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate (2 equivalents) in water to the stirred solution.

-

After the addition, allow the reaction to warm to room temperature and stir until the purple color of the permanganate has disappeared.

-

Filter the manganese dioxide precipitate through a pad of celite and wash the filter cake with acetone.

-

Acidify the filtrate with dilute sulfuric acid to a pH of approximately 2.

-

Add a solution of sodium bisulfite to quench any excess permanganate.

-

Extract the aqueous solution with diethyl ether (3 x 50 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield racemic Naproxen.

Protocol 3: Resolution of (±)-Naproxen to obtain (S)-Naproxen

Objective: To separate the enantiomers of Naproxen via diastereomeric salt formation.

Materials:

-

(±)-Naproxen

-

(R)-(+)-α-phenylethylamine (or another suitable chiral amine)

-

Methanol

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the racemic Naproxen (1 equivalent) in hot methanol.

-

In a separate flask, dissolve (R)-(+)-α-phenylethylamine (0.5 equivalents) in methanol.

-

Add the amine solution to the hot Naproxen solution with stirring.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to facilitate crystallization of the diastereomeric salt. The salt of (S)-Naproxen with the (R)-amine is typically less soluble.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

-

To improve chiral purity, the diastereomeric salt can be recrystallized from hot methanol.

-

Suspend the purified diastereomeric salt in water and add 1 M HCl until the pH is acidic (pH ~2) to liberate the free acid.

-

Collect the precipitated (S)-Naproxen by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Visualizations

Caption: Overall workflow for the synthesis of (S)-Naproxen.

Caption: Logical workflow for the classical resolution of racemic Naproxen.

Application Note: Enzymatic Resolution of 1-(2-Naphthyl)ethanol using Lipase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enzymatic kinetic resolution of racemic 1-(2-Naphthyl)ethanol (B1194374) using Candida antarctica lipase (B570770) B (CALB). This method allows for the efficient separation of the enantiomers, yielding both (R)- and (S)-1-(2-Naphthyl)ethanol with high enantiomeric purity. Chiral secondary alcohols, such as the enantiomers of 1-(2-Naphthyl)ethanol, are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. This application note includes a summary of quantitative data, a detailed experimental protocol, and workflow diagrams to facilitate the implementation of this resolution in a laboratory setting.

Introduction

The kinetic resolution of racemic alcohols is a widely used strategy for the preparation of enantiomerically pure compounds.[1] Lipases, particularly Candida antarctica lipase B (CALB), are highly effective biocatalysts for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[2] The enzymatic resolution of 1-(2-Naphthyl)ethanol proceeds via the enantioselective acylation of one of the alcohol's enantiomers, leaving the other enantiomer unreacted. This allows for the separation of the resulting ester from the unreacted alcohol, providing access to both enantiomers.

Data Presentation

The following table summarizes the typical results obtained from the enzymatic resolution of 1-(2-Naphthyl)ethanol using Candida antarctica lipase B. The data is based on published literature and demonstrates the high efficiency of this method.[3]

| Substrate | Lipase | Acyl Donor | Solvent | Conversion (%) | Product | Enantiomeric Excess (e.e.) (%) | Reference |

| rac-1-(2-Naphthyl)ethanol | Candida antarctica B lipase (CALB) | Fluorous ester deacylation | Not specified | ~50 | (R)-1-(2-Naphthyl)ethanol | >99 | [3] |

| rac-1-(2-Naphthyl)ethanol | Candida antarctica B lipase (CALB) | Fluorous ester deacylation | Not specified | ~50 | (S)-1-(2-Naphthyl)ethanol (after hydrolysis) | 91 | [3] |

| rac-1-Phenylethanol (model substrate) | Candida antarctica lipase B (CALB) | Vinyl acetate (B1210297) | n-Hexane | 50 | (S)-1-Phenylethanol | 99 | [4] |

| rac-1-Phenylethanol (model substrate) | Candida antarctica lipase B (CALB) | Vinyl acetate | n-Hexane | 50 | (R)-1-Phenylethyl acetate | >99 | [4] |

Experimental Protocols

This section provides a detailed methodology for the enzymatic resolution of racemic 1-(2-Naphthyl)ethanol.

Materials

-

Racemic 1-(2-Naphthyl)ethanol

-

Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)

-

Vinyl acetate (acyl donor)

-

Anhydrous hexane (B92381) (or other suitable organic solvent like toluene)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Standard laboratory glassware and equipment (reaction flask, magnetic stirrer, etc.)

-

Chiral High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic 1-(2-Naphthyl)ethanol (1.0 equivalent).

-

Add anhydrous hexane to dissolve the substrate (concentration typically 0.1-0.5 M).

-

Add immobilized Candida antarctica lipase B (typically 10-50 mg per mmol of substrate).

-

Add vinyl acetate (1.5-3.0 equivalents).

-

-

Enzymatic Reaction:

-